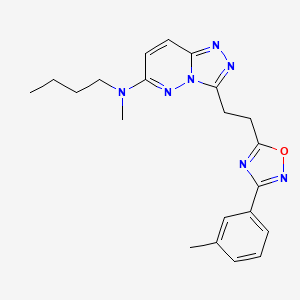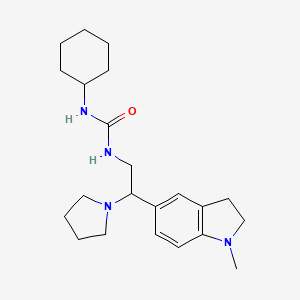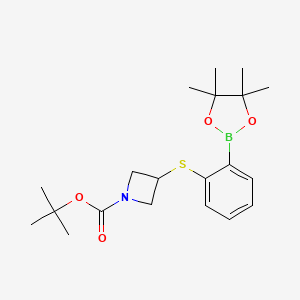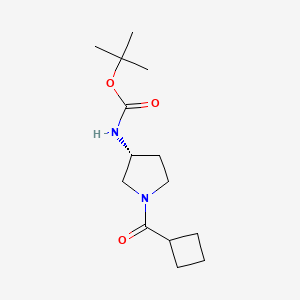
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone, also known as NPSP, is a chemical compound that has been extensively studied in scientific research. This molecule has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone is based on its ability to interact with specific targets in the body, such as enzymes and proteins. 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been shown to inhibit the activity of several enzymes, including kinases and proteases, which are involved in various cellular processes. This inhibition leads to the modulation of cellular signaling pathways and the regulation of gene expression, resulting in various physiological effects.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In biochemistry, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been used as a probe to study the activity of enzymes and proteins, providing insights into their mechanism of action and potential therapeutic targets. In pharmacology, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been evaluated as a potential drug candidate for the treatment of cancer and other diseases, due to its ability to inhibit the activity of specific targets.
実験室実験の利点と制限
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has several advantages for lab experiments, including its stability, solubility, and specificity for certain targets. However, there are also limitations to its use, including its potential toxicity and off-target effects. Careful consideration should be taken when using 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone in lab experiments, and appropriate controls should be used to ensure accurate and reliable results.
将来の方向性
There are several future directions for the study of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone. One potential application is in the development of new drugs for the treatment of cancer and other diseases. 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. In addition, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can be used as a probe to study the mechanism of action of various enzymes and proteins, providing insights into their function and potential therapeutic targets. Overall, the study of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has the potential to lead to new discoveries and advancements in various fields of research.
合成法
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone can be synthesized using a multistep process starting from commercially available starting materials. The synthesis of 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone involves the reaction of 1-(4-nitrophenyl)-2-bromoethanone with 6-(pyridin-2-yl)pyridazin-3-amine in the presence of a base, followed by the reaction with thiol reagent to form the desired product. This method has been optimized and reported in the literature, providing a reliable and efficient way to obtain 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone.
科学的研究の応用
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been extensively studied in scientific research due to its potential applications in various fields. This molecule has shown promising results in medicinal chemistry, where it has been evaluated as a potential drug candidate for the treatment of cancer and other diseases. In addition, 1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone has been used as a probe to study the mechanism of action of various enzymes and proteins in biochemistry and pharmacology.
特性
IUPAC Name |
1-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-16(12-4-6-13(7-5-12)21(23)24)11-25-17-9-8-15(19-20-17)14-3-1-2-10-18-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQDQLWKLXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)
![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)

![Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2885711.png)
![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)

![2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2885724.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885725.png)
